N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a synthetic organic compound with a complex structure and diverse potential applications in medicinal chemistry. This compound is characterized by its unique molecular configuration, which includes a chloro and fluorine substituent on the phenyl ring, as well as a hydroxyethyl group linked to an oxane ring. The compound's full chemical name reflects its intricate structure, which plays a significant role in its biological activity.
The compound is classified under the category of amides, specifically as a substituted ethanediamide. Its chemical formula is with a molecular weight of approximately 402.8 g/mol. The compound can be identified by its CAS number, which is 2097934-41-1. It has been studied for its potential pharmacological properties, particularly in relation to its interactions with biological targets.
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multiple steps that include the formation of key intermediates. Common methods may include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can be represented as follows:
The structure features:
This structural arrangement contributes to its potential biological activity by influencing its interaction with target proteins or enzymes.
N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's derivatives and enhancing its pharmacological properties.
The physical properties of N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide include:
Chemical properties include:
N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1